

computational analysis of (3-Bromo-2-methylphenyl)methanol molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromo-2-methylphenyl)methanol

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An In-depth Technical Guide on the Computational Analysis of **(3-Bromo-2-methylphenyl)methanol** Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the structural and electronic analysis of **(3-bromo-2-methylphenyl)methanol**. Due to the limited availability of specific experimental and computational data for this molecule in peer-reviewed literature, this document focuses on the established theoretical protocols. It serves as a roadmap for researchers aiming to conduct a thorough computational investigation of **(3-bromo-2-methylphenyl)methanol** or structurally related compounds. The guide details the procedural steps for geometry optimization, vibrational frequency analysis, and the evaluation of electronic properties such as HOMO-LUMO energy gaps and Natural Bond Orbital (NBO) analysis. All quantitative data presented in the tables are illustrative and based on typical values for similar aromatic compounds, intended to provide a practical framework for data presentation and interpretation.

Introduction

(3-Bromo-2-methylphenyl)methanol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex pharmaceutical compounds.

A detailed understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful toolkit for elucidating these molecular characteristics at a level of detail that can be challenging to obtain through experimental methods alone.

This guide outlines the standard computational workflow for a comprehensive analysis of the molecular structure of **(3-bromo-2-methylphenyl)methanol**, from initial structure preparation to the in-depth analysis of its electronic characteristics.

Molecular Structure and Properties

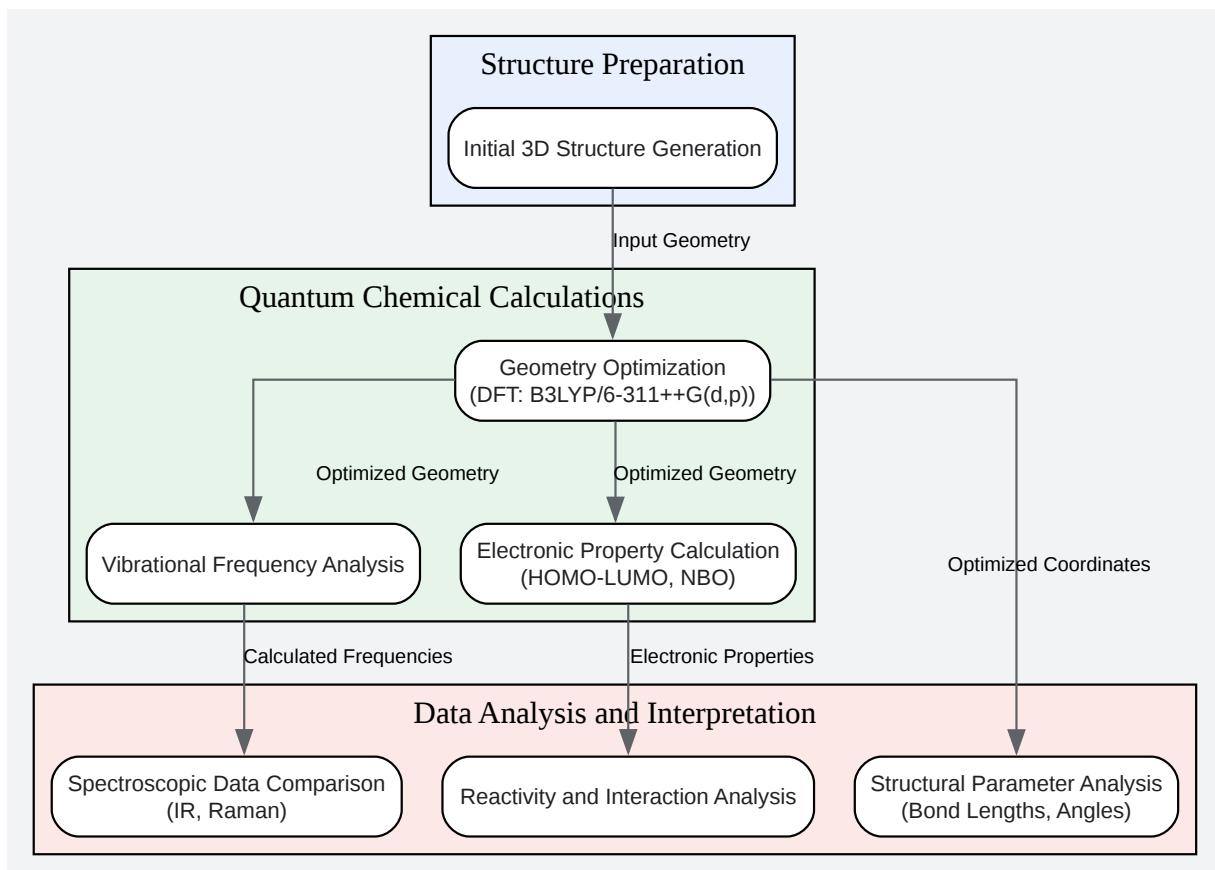
The foundational information for **(3-bromo-2-methylphenyl)methanol** is summarized in Table 1.

Table 1: Physicochemical Properties of **(3-Bromo-2-methylphenyl)methanol**

Property	Value
Molecular Formula	C ₈ H ₉ BrO
Molecular Weight	201.06 g/mol
CAS Number	83647-43-2
IUPAC Name	(3-bromo-2-methylphenyl)methanol
Canonical SMILES	CC1=C(C=CC=C1Br)CO
InChI Key	XYDXDWXAAQXHLK-UHFFFAOYSA-N

Computational Methodology

A robust computational analysis of a molecule like **(3-bromo-2-methylphenyl)methanol** typically involves a multi-step process. The workflow begins with the optimization of the molecular geometry to find the most stable conformation, followed by calculations to predict its vibrational spectra and electronic properties.

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Caption: Computational analysis workflow for **(3-Bromo-2-methylphenyl)methanol**.

Geometry Optimization

The initial step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

Experimental Protocol:

- Initial Structure: An initial 3D structure of **(3-bromo-2-methylphenyl)methanol** can be generated using molecular building software (e.g., Avogadro, GaussView).

- Computational Method: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimizations of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
- Basis Set: A sufficiently large basis set is required to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is a good choice, as it includes diffuse functions (++) to describe anions and Rydberg states, and polarization functions (d,p) to allow for non-spherical electron distribution.
- Software: The calculations can be performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
- Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Illustrative Data:

The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, would be extracted from the output of the calculation. Table 2 provides an example of how this data would be presented.

Table 2: Illustrative Optimized Geometrical Parameters for **(3-Bromo-2-methylphenyl)methanol**

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Length	C-Br	1.905
C-C (aromatic, avg.)	1.395	
C-C (methyl)	1.510	
C-O	1.428	
O-H	0.965	
Bond Angle	C-C-Br	120.5
C-C-C (aromatic, avg.)	120.0	
C-C-O	110.2	
C-O-H	109.5	
Dihedral Angle	C-C-C-O	178.5

Note: The values in this table are representative and not from an actual calculation on **(3-bromo-2-methylphenyl)methanol**.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol:

- Input: The optimized geometry from the previous step is used as the input.
- Calculation Type: A frequency calculation is requested in the quantum chemistry software.
- Method and Basis Set: The same method (e.g., DFT/B3LYP) and basis set (e.g., 6-311++G(d,p)) as used for the geometry optimization must be employed.

- Output: The calculation yields the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.

Illustrative Data:

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model. Table 3 presents a selection of illustrative vibrational modes and their corresponding calculated frequencies.

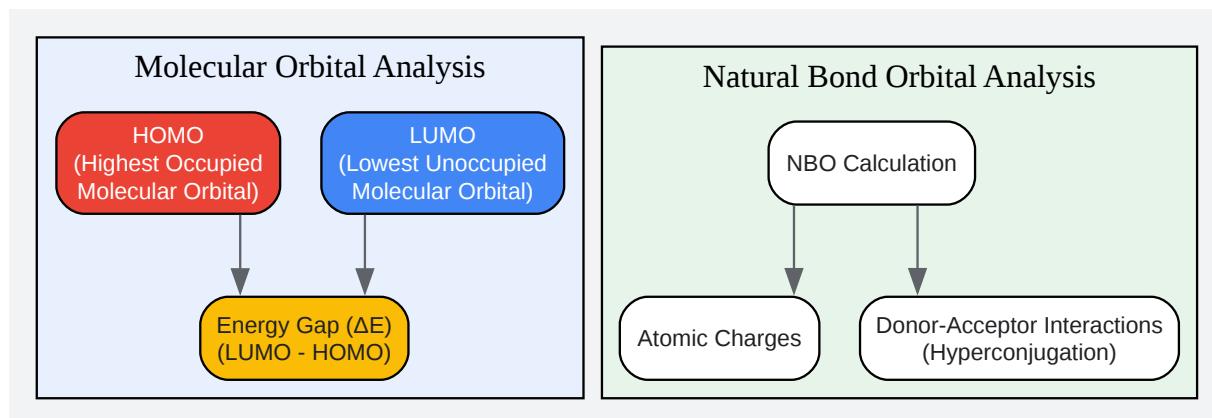
Table 3: Illustrative Calculated Vibrational Frequencies for **(3-Bromo-2-methylphenyl)methanol**

Vibrational Mode	Calculated Frequency (cm ⁻¹) (Scaled)	IR Intensity (km/mol)
O-H stretch	3650	55.2
C-H stretch (aromatic)	3050-3100	15.8
C-H stretch (methyl)	2950-3000	25.4
C=C stretch (aromatic)	1450-1600	30.1
C-O stretch	1050	85.7
C-Br stretch	650	45.3

Note: The values in this table are representative and not from an actual calculation on **(3-bromo-2-methylphenyl)methanol**.

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The most common properties investigated computationally are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrons in the molecule through Natural Bond Orbital (NBO) analysis.



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Caption: Key components of electronic property analysis.

Experimental Protocol:

- Input: The optimized molecular geometry is used.
- Method and Basis Set: The same level of theory as the geometry optimization is typically used.
- Calculation Keywords: Specific keywords are used in the input file to request the calculation of molecular orbitals (e.g., Pop=Regular) and NBO analysis (e.g., Pop=NBO).
- Output: The output will contain the energies of all molecular orbitals, and the NBO analysis will provide information on atomic charges, hybridization, and donor-acceptor interactions.

Illustrative Data:

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. NBO analysis provides insights into the distribution of electron density and the stabilizing effects of hyperconjugation.

Table 4: Illustrative Electronic Properties of **(3-Bromo-2-methylphenyl)methanol**

Property	Calculated Value (eV)
HOMO Energy	-6.5
LUMO Energy	-0.8
HOMO-LUMO Energy Gap (ΔE)	5.7

Note: The values in this table are representative and not from an actual calculation on **(3-bromo-2-methylphenyl)methanol**.

Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO	Acceptor NBO	Stabilization Energy E(2) (kcal/mol)
LP (1) O	$\sigma(C-H)$	2.5
σ (C-C)	$\sigma(C-Br)$	1.8

Note: The values in this table are representative and not from an actual calculation on **(3-bromo-2-methylphenyl)methanol**. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Safety and Handling

(3-Bromo-2-methylphenyl)methanol should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While specific computational data for **(3-bromo-2-methylphenyl)methanol** is not readily available in the public domain, this guide provides a comprehensive framework for conducting such an analysis. By following the detailed protocols for geometry optimization, vibrational frequency calculations, and electronic property analysis, researchers can gain valuable insights into the molecular structure and reactivity of this compound. The use of DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p), is recommended for obtaining reliable results. The illustrative data tables and workflows presented herein serve as a practical guide for the presentation and interpretation of computational results in the study of substituted aromatic molecules. This approach is invaluable for hypothesis-driven research in drug design and materials science.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com